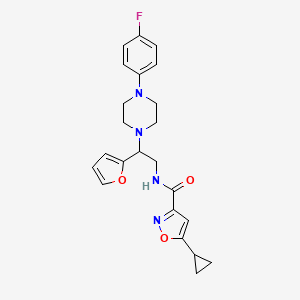
5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H23FN4O2, with a molecular weight of 358.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN4O2 |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 1396630-55-9 |
Research indicates that compounds similar to this compound may interact with nucleoside transporters, potentially inhibiting their function. This inhibition can disrupt the salvage pathways for nucleotide biosynthesis, which are crucial for cellular metabolism and proliferation.
Biochemical Pathways:
- Nucleoside Transport Inhibition: The compound may inhibit nucleoside transporters, affecting nucleotide biosynthesis.
- Acidic Environment Influence: The activity of similar compounds has been noted to increase in acidic environments, suggesting that pH levels could influence efficacy.
Anticancer Potential
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Isoxazole derivative A | 0.48 | MCF-7 |
| Isoxazole derivative B | 0.78 | HCT-116 |
| 5-cyclopropyl-N-(...) | TBD | TBD |
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase activity . This suggests that 5-cyclopropyl-N-(...) may also possess similar properties.
Anticonvulsant Activity
In addition to anticancer properties, derivatives of cyclopropyl-piperazine compounds have been screened for anticonvulsant activity. In initial tests using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, some derivatives showed superior efficacy compared to traditional antiepileptic drugs like phenytoin .
Case Studies and Research Findings
- Anticancer Activity Study : A study on isoxazole derivatives indicated that certain substitutions on the phenyl ring significantly enhance biological activity against cancer cell lines. The presence of electron-withdrawing groups was crucial for achieving high potency .
- Anticonvulsant Screening : A series of cyclopropyl-piperazine derivatives were tested for anticonvulsant properties, revealing that some compounds were more effective than established treatments, indicating a promising avenue for drug development in epilepsy .
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-2-1-13-30-21)15-25-23(29)19-14-22(31-26-19)16-3-4-16/h1-2,5-8,13-14,16,20H,3-4,9-12,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLZMUSOUUDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














